molecular formula C10H10BrF2NO2 B14070610 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14070610
M. Wt: 294.09 g/mol
InChI Key: ZOHKIKZJSNDVFH-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the bromine atom.

    1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one: Similar structure with a different position of the bromine atom.

Uniqueness

The presence of both amino and difluoromethoxy groups further enhances its versatility in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[2-amino-3-(difluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c11-5-7(15)4-6-2-1-3-8(9(6)14)16-10(12)13/h1-3,10H,4-5,14H2

InChI Key

ZOHKIKZJSNDVFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)N)CC(=O)CBr

Origin of Product

United States

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